N~2~-Benzyl-L-asparagine
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Overview
Description
N~2~-Benzyl-L-asparagine is a derivative of the amino acid asparagine, where a benzyl group is attached to the nitrogen atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~-Benzyl-L-asparagine can be synthesized through the reaction of L-asparagine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure high yield and purity . Another method involves the use of benzyl chloroformate as a protecting group for the amino group of L-asparagine, followed by deprotection under acidic conditions .
Industrial Production Methods
Industrial production of N2-Benzyl-L-asparagine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-Benzyl-L-asparagine undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N2-benzyl-L-aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-Benzyl-L-asparagine has several scientific research applications:
Mechanism of Action
N~2~-Benzyl-L-asparagine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
L-Asparagine: The parent compound, essential for protein synthesis.
N~2~-Benzyl-L-aspartic acid: A reduction product of N2-Benzyl-L-asparagine.
N-Benzyloxycarbonyl-L-asparagine: A protected form used in peptide synthesis.
Uniqueness
N~2~-Benzyl-L-asparagine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, L-asparagine.
Properties
CAS No. |
46741-77-9 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-4-amino-2-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
IYPFHQCBXITDFG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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